Cas no 22093-38-5 (4-Buthyl-4-piperidinol)

4-Butyl-4-piperidinol is a substituted piperidine derivative characterized by its hydroxyl and butyl functional groups at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features enable selective modifications, making it valuable for constructing complex molecules. The hydroxyl group provides a reactive site for further functionalization, while the butyl chain contributes to lipophilicity, influencing solubility and binding properties. The compound’s stability under standard conditions ensures reliable handling and storage. Its applications extend to catalysis and material science, where its rigid piperidine core enhances molecular frameworks. Suitable for research and industrial use, it meets high-purity standards for synthetic workflows.
4-Buthyl-4-piperidinol structure
4-Buthyl-4-piperidinol structure
Product Name:4-Buthyl-4-piperidinol
CAS No:22093-38-5
MF:C9H19NO
MW:157.253262758255
MDL:MFCD13659367
CID:1407099
PubChem ID:22278588
Update Time:2025-06-21

4-Buthyl-4-piperidinol Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinol, 4-butyl-
    • DTXSID601314862
    • 4-Butyl-piperidin-4-ol
    • 22093-38-5
    • JTOQMUADVWFEKP-UHFFFAOYSA-N
    • DB-205979
    • AKOS014313075
    • EN300-1230918
    • 4-butyl-4-piperidinol
    • 4-Buthyl-4-piperidinol
    • 4-Butylpiperidin-4-ol
    • SCHEMBL3026785
    • MDL: MFCD13659367
    • Inchi: 1S/C9H19NO/c1-2-3-4-9(11)5-7-10-8-6-9/h10-11H,2-8H2,1H3
    • InChI Key: JTOQMUADVWFEKP-UHFFFAOYSA-N
    • SMILES: OC1(CCCC)CCNCC1

Computed Properties

  • Exact Mass: 157.14677
  • Monoisotopic Mass: 157.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3A^2
  • XLogP3: 1.3

Experimental Properties

  • PSA: 32.26

4-Buthyl-4-piperidinol Pricemore >>

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$ 50.00 2022-06-06
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Additional information on 4-Buthyl-4-piperidinol

4-Buthyl-4-piperidinol (CAS No. 22093-38-5): An Overview of Its Properties, Applications, and Recent Research

4-Buthyl-4-piperidinol (CAS No. 22093-38-5) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural and functional properties. This compound belongs to the class of piperidines, which are six-membered heterocyclic compounds containing a nitrogen atom. The presence of a butyl group and a hydroxyl group in the structure of 4-Buthyl-4-piperidinol imparts it with distinct chemical and biological characteristics, making it a valuable molecule for various applications.

The chemical structure of 4-Buthyl-4-piperidinol is characterized by a piperidine ring with a butyl substituent at the 4-position and a hydroxyl group at the same position. This arrangement provides the molecule with both lipophilic and hydrophilic properties, which are crucial for its interactions with biological systems. The butyl group enhances the lipophilicity, facilitating membrane permeability, while the hydroxyl group introduces polarity, enabling hydrogen bonding and other intermolecular interactions.

In terms of physical properties, 4-Buthyl-4-piperidinol is typically a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics make it suitable for use in various chemical reactions and biological assays.

The synthesis of 4-Buthyl-4-piperidinol can be achieved through several routes, including the reduction of 4-butyldiphenylphosphine oxide or the alkylation of piperidine followed by reduction. These methods have been optimized to yield high purity products, which are essential for research and industrial applications. The synthetic versatility of this compound allows for the introduction of additional functional groups or modifications to tailor its properties for specific uses.

In medicinal chemistry, 4-Buthyl-4-piperidinol has shown promise as a lead compound for the development of new drugs. Its structural features make it an attractive scaffold for designing molecules with potential therapeutic applications. Recent studies have explored its use as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders and cancer.

A notable area of research involves the use of 4-Buthyl-4-piperidinol as a precursor for developing selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used to treat depression and anxiety disorders by increasing serotonin levels in the brain. The piperidine ring in 4-Buthyl-4-piperidinol can be modified to enhance its binding affinity to serotonin transporters, potentially leading to more effective and safer SSRI drugs.

Beyond its pharmaceutical applications, 4-Buthyl-4-piperidinol has also found use in other areas such as materials science and catalysis. Its ability to form stable complexes with metal ions makes it useful as a ligand in coordination chemistry. Additionally, its hydroxyl group can be functionalized to create polymers with unique properties, such as improved mechanical strength or enhanced biocompatibility.

The environmental impact of 4-Buthyl-4-piperidinol is another important consideration. Studies have shown that it has low toxicity and minimal environmental persistence when used under controlled conditions. However, proper disposal methods should be followed to prevent any potential ecological harm.

In conclusion, 4-Buthyl-4-piperidinol (CAS No. 22093-38-5) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it an important molecule for ongoing research in medicinal chemistry, materials science, and catalysis. As new studies continue to uncover its full potential, 4-Buthyl-4-piperidinol is likely to play an increasingly important role in advancing our understanding and treatment of various diseases and materials challenges.

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